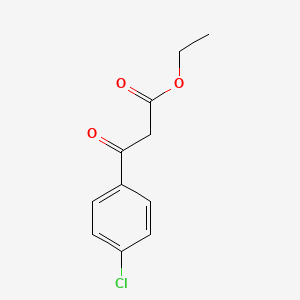

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406743. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-(4-chlorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCZHKABHPDNCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183001 | |

| Record name | Benzenepropanoic acid, 4-chloro-beta-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2881-63-2 | |

| Record name | Benzenepropanoic acid, 4-chloro-beta-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002881632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2881-63-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, 4-chloro-beta-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-(4-chlorophenyl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEPROPANOIC ACID, 4-CHLORO-BETA-OXO-, ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6EC2D6ZXZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis, mechanism, and applications of ethyl 3-(4-chlorophenyl)-3-oxopropanoate, a key intermediate in pharmaceutical research. The document provides a comprehensive overview of its preparation via Claisen condensation, including detailed experimental protocols, quantitative data, and spectroscopic characterization. Furthermore, it explores the relevance of this structural motif in the development of antiviral therapeutics, using a dengue virus inhibitor as a case study for its mechanism of action.

Core Synthesis: The Crossed Claisen Condensation

The principal synthetic route to this compound is a crossed Claisen condensation. This reaction forms a carbon-carbon bond between two different esters in the presence of a strong base, yielding a β-keto ester.[1] The most common variations involve the reaction of either 4-chloroacetophenone with diethyl carbonate or ethyl 4-chlorobenzoate with ethyl acetate.

General Reaction Scheme:

Synthesis Mechanism

The reaction proceeds through the following key steps:

-

Enolate Formation: A strong base, typically sodium hydride or sodium ethoxide, deprotonates the α-carbon of the more acidic ester (or ketone in the case of 4-chloroacetophenone), forming a nucleophilic enolate.[1][2]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the second ester.[3]

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.[3]

-

Elimination: The intermediate collapses, eliminating an alkoxide or other suitable leaving group to form the final β-keto ester.[3]

Caption: General mechanism of the Crossed Claisen Condensation.

Experimental Protocols

Two primary, well-documented methods for the synthesis of this compound are presented below.

Method 1: From 4-Chloroacetophenone and Diethyl Carbonate

This method utilizes a strong base like sodium hydride to deprotonate the methyl group of 4-chloroacetophenone, which then acts as the nucleophile.[4]

Experimental Procedure: [4]

-

A suspension of sodium hydride (34 g, 55% in mineral oil, washed twice with diethyl ether) in 400 ml of diethyl carbonate is prepared in a reaction vessel under an inert atmosphere.

-

The suspension is cooled to ice bath temperature.

-

A solution of 4-chloroacetophenone (96.6 g) in 300 ml of diethyl carbonate is added dropwise to the cooled suspension.

-

The reaction mixture is stirred at room temperature for 2 days.

-

The resulting dark solution is quenched by the addition of crushed ice.

-

The pH is adjusted to 6-7 with 5N hydrochloric acid.

-

The mixture is diluted with diethyl ether, and the organic layer is separated.

-

The organic phase is washed with a saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the oily product.

Method 2: From Ethyl 4-chlorobenzoate and Ethyl Acetate

This classic crossed Claisen condensation uses a non-nucleophilic strong base to favor the formation of the desired product by deprotonating ethyl acetate.[1]

Experimental Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by cautiously adding sodium metal (10 mmol) in small pieces to absolute ethanol (10 mL). Allow the reaction to proceed until all the sodium has dissolved.

-

To the freshly prepared sodium ethoxide solution, add ethyl 4-chlorobenzoate (10 mmol).

-

Add ethyl acetate (10 mmol) dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, the mixture is cooled to room temperature and neutralized with a dilute solution of hydrochloric acid.

-

The product is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data

The following table summarizes typical reaction parameters and reported yields for the synthesis of this compound and a related compound.

| Starting Material 1 | Starting Material 2 | Base | Solvent | Temperature | Time | Yield | Reference |

| 4-Chloroacetophenone | Diethyl Carbonate | Sodium Hydride | Diethyl Carbonate | 0°C to RT | 2 days | Oily Product (Yield not specified) | [4] |

| Ethyl p-chlorobenzoyl chloride | Ethyl acetoacetate | Sodium Hydroxide | Benzene/Water | 5°C to 35°C | 3 hours | 38% (of crude product) | [5] |

| 3-Chloroacetophenone | Diethyl Oxalate | Sodium Ethoxide | Ethanol | RT to 80°C | Overnight | Not specified | [6] |

Spectroscopic Data

The identity and purity of this compound can be confirmed by various spectroscopic methods.

-

¹H-NMR (300MHz, CDCl₃): δ 7.60 (d, J = 7.4 Hz, 2H), 7.43-7.41 (m, 2H), 4.18 (q, J = 7.1 Hz, 2H), 4.03 (s, 2H), 1.23 (t, J = 7.1 Hz, 3H). The spectrum also shows signals for the enol form: 5.54 (s, 1H, enol-CH=C), 12.45 (s, 1H, enol-OH).[7]

-

¹³C-NMR: Spectral data is available in public databases such as PubChem.[8]

-

IR Spectroscopy: Characteristic peaks for the carbonyl groups (ketone and ester) are expected in the range of 1650-1750 cm⁻¹.

Application in Drug Development: Dengue Virus Inhibition

The 4-chlorophenyl-3-oxopropanoate scaffold is a valuable building block in the synthesis of more complex molecules with therapeutic potential. A notable example is its relevance to the development of inhibitors of the dengue virus (DENV). The pan-serotype DENV inhibitor, JNJ-A07, while not directly synthesized from the title compound, features a structurally related 2-(4-chlorophenyl)acetyl moiety, highlighting the importance of this chemical motif.

JNJ-A07 acts by an allosteric mechanism, targeting the interaction between the viral non-structural proteins NS3 and NS4B.[9] This interaction is crucial for the formation of the viral replication complex. By inhibiting this protein-protein interaction, JNJ-A07 effectively blocks the biogenesis of vesicle packets, which are the sites of DENV RNA replication.[10][11][12]

Caption: Mechanism of action of the Dengue virus inhibitor JNJ-A07.

The synthesis of such complex molecules often involves a multi-step workflow where intermediates like this compound are crucial.

Caption: General workflow for the use of intermediates in drug discovery.

References

- 1. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. prepchem.com [prepchem.com]

- 5. The Antiviral Mechanism of Pan-Serotype DENV Inhibitor JNJ-A07 | GeneTex [genetex.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. This compound | C11H11ClO3 | CID 101336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pan-serotype dengue virus inhibitor JNJ-A07 targets NS4A-2K-NS4B interaction with NS2B/NS3 and blocks replication organelle formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, a β-keto ester, is a significant chemical intermediate in the synthesis of a variety of heterocyclic compounds, which are scaffolds of high interest in medicinal chemistry and drug development. Its structural features, including an aromatic ring, a ketone, and an ester functional group, provide multiple reaction sites for chemical modifications, making it a versatile building block for the synthesis of novel molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in the development of pharmacologically active agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

Identification

| Property | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Ethyl (4-chlorobenzoyl)acetate, Ethyl 3-(4-chlorophenyl)-3-oxo-propionate, Benzenepropanoic acid, 4-chloro-β-oxo-, ethyl ester[1] |

| CAS Number | 2881-63-2[1] |

| Molecular Formula | C₁₁H₁₁ClO₃[1] |

| Molecular Weight | 226.66 g/mol [2] |

Physicochemical Properties

| Property | Value |

| Physical State | Oily liquid |

| Boiling Point | 269 °C (predicted)[2] |

| Density | 1.218 g/mL[2] |

| Solubility | Data not available |

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

| Technique | Key Features |

| ¹³C NMR | Spectral data available in spectral databases.[1] |

| IR | Spectral data available in spectral databases.[1] |

| Mass Spectrometry (GC-MS) | The NIST library contains the GC-MS data for this compound, with a top peak at m/z 139.[1] |

Synthesis and Purification

Synthesis Protocol: Claisen Condensation

This compound can be synthesized via a Claisen condensation reaction between 4-chloroacetophenone and diethyl carbonate using a strong base such as sodium hydride.[3]

Experimental Protocol:

-

Preparation of the Base Suspension: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, suspend sodium hydride (55% in mineral oil, washed with diethyl ether) in diethyl carbonate under an inert atmosphere.

-

Reaction Initiation: Cool the suspension in an ice bath.

-

Addition of Starting Material: Add a solution of 4-chloroacetophenone in diethyl carbonate dropwise to the cooled suspension.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 days.

-

Work-up: Quench the reaction by carefully adding crushed ice. Acidify the mixture to a pH of 6-7 with 5N hydrochloric acid.

-

Extraction: Dilute the mixture with diethyl ether and separate the organic layer. Wash the organic phase with a saturated aqueous sodium chloride solution.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the oily product.[3]

Logical Workflow for Synthesis:

References

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, a compound of interest in various chemical and pharmaceutical research domains. This document outlines the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. This compound exists as a mixture of keto and enol tautomers, which is reflected in its NMR spectra.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Tautomer | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Keto | 1.24 | t | 3H | -CH₃ |

| 3.95 | s | 2H | -CH₂- (keto) | |

| 4.17 - 4.29 | m | 2H | -O-CH₂- | |

| 7.45 | d, J = 8.5 Hz | 2H | Ar-H | |

| 7.88 | d, J = 8.6 Hz | 2H | Ar-H | |

| Enol | 5.62 | s | 1H | =CH- (enol) |

| 12.56 | s | 1H | -OH (enol) |

Note: The integration values reflect the relative abundance of each tautomer in the sample.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Tentative Assignment |

| 14.1 | -CH₃ |

| 45.8 | -CH₂- (keto) |

| 61.6 | -O-CH₂- |

| 90.8 | =CH- (enol) |

| 128.9 | Ar-CH |

| 129.5 | Ar-CH |

| 134.4 | Ar-C (ipso) |

| 139.7 | Ar-C-Cl |

| 167.3 | Ester C=O |

| 174.9 | Enol C-OH |

| 190.8 | Ketone C=O |

Note: Specific peak assignments for all carbons require further 2D NMR experiments. The provided assignments are based on typical chemical shift ranges.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100 | Aromatic C-H stretch |

| ~2980 | Aliphatic C-H stretch |

| ~1740 | C=O stretch (ester) |

| ~1680 | C=O stretch (ketone) |

| ~1600 | C=C stretch (aromatic and enol) |

| ~1200 | C-O stretch (ester) |

| ~830 | C-Cl stretch (aromatic) |

Note: The IR spectrum will show broadness in the O-H region for the enol form and distinct carbonyl peaks for both tautomers.

Table 4: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion |

| 226/228 | [M]⁺ (Molecular ion) |

| 181/183 | [M - C₂H₅O]⁺ |

| 153/155 | [M - C₂H₅OCO]⁺ |

| 139/141 | [ClC₆H₄CO]⁺ |

| 111/113 | [ClC₆H₄]⁺ |

Note: The presence of chlorine results in a characteristic M+2 isotopic pattern with an intensity ratio of approximately 3:1.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

-

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Data Processing: A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer via a direct insertion probe or gas chromatography (GC) inlet.

-

Instrumentation: A mass spectrometer operating in electron ionization (EI) mode.

-

Data Acquisition:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Rate: 1 scan/s.

-

-

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine-containing fragments was used to confirm their elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate. The document details the quantitative spectral data, outlines the experimental methodology for its acquisition, and presents a visual representation of the molecular structure with proton assignments to facilitate interpretation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 300 MHz spectrometer. The resulting data are summarized in the table below.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| Ar-H (ortho to C=O) | 7.88 | Doublet (d) | 8.6 | 2H |

| Ar-H (meta to C=O) | 7.45 | Doublet (d) | 8.5 | 2H |

| -OCH₂CH₃ | 4.29-4.17 | Multiplet (m) | - | 2H |

| -C(O)CH₂C(O)- | 3.95 | Singlet (s) | - | 2H |

| -OCH₂CH₃ | 1.24 | Triplet (t) | 7.1 | 3H |

Spectral Interpretation

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule.

-

Aromatic Protons: The two doublets in the downfield region at 7.88 ppm and 7.45 ppm are characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing carbonyl group are deshielded and appear at a higher chemical shift (7.88 ppm), while the protons meta to the carbonyl group are found at a slightly lower chemical shift (7.45 ppm). The coupling constants of 8.6 Hz and 8.5 Hz are typical for ortho-coupling in aromatic systems.

-

Ethyl Ester Protons: The ethyl group of the ester functionality gives rise to a multiplet between 4.29-4.17 ppm and a triplet at 1.24 ppm. The multiplet corresponds to the methylene protons (-OCH₂-) adjacent to the ester oxygen, and its complex splitting pattern is likely due to coupling with the adjacent methyl protons. The triplet at 1.24 ppm is assigned to the terminal methyl protons (-CH₃) and is split by the neighboring methylene protons.

-

Methylene Protons: The singlet at 3.95 ppm is assigned to the active methylene protons situated between the two carbonyl groups (-C(O)CH₂C(O)-). The absence of coupling indicates that there are no adjacent protons.

Experimental Protocol

The following protocol outlines the methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

A sample of Ethyl 3-oxo-3-(4-chlorophenyl)propanoate is dissolved in deuterated chloroform (CDCl₃).

-

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

2. Instrumentation:

-

A 300 MHz NMR spectrometer is used for data acquisition.

3. Data Acquisition:

-

The ¹H NMR spectrum is recorded at room temperature.

-

Standard acquisition parameters are used to obtain a high-resolution spectrum.

4. Data Processing:

-

The raw data (Free Induction Decay) is Fourier transformed.

-

The resulting spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to the TMS signal at 0.0 ppm.

-

Signal integration is performed to determine the relative number of protons for each signal.

Molecular Structure and Proton Assignments

Caption: Molecular structure of this compound with proton assignments.

An In-depth Technical Guide to the ¹³C NMR of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate. This compound is of interest in various fields, including medicinal chemistry and organic synthesis. The following sections detail the predicted ¹³C NMR data, a comprehensive experimental protocol for its acquisition, and the synthesis of the title compound.

Predicted ¹³C NMR Data

The predicted chemical shifts for this compound are based on the analysis of structurally similar compounds, including ethyl benzoylacetate and substituted benzoic acid derivatives. The chlorine atom on the phenyl ring is expected to have a notable effect on the chemical shifts of the aromatic carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom Label | Predicted Chemical Shift (ppm) | Multiplicity (Proton Decoupled) |

| C1 | ~167 | Singlet |

| C2 | ~62 | Singlet |

| C3 | ~14 | Singlet |

| C4 | ~45 | Singlet |

| C5 | ~192 | Singlet |

| C6 | ~135 | Singlet |

| C7 | ~129 | Singlet |

| C8 | ~129 | Singlet |

| C9 | ~140 | Singlet |

Note: These are predicted values and may vary slightly from experimentally determined shifts.

Chemical Structure and Atom Labeling

The following diagram illustrates the chemical structure of this compound with the carbon atoms labeled for reference to the NMR data table.

Caption: Structure of this compound.

Experimental Protocols

The following is a general protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.[1][2]

1. Sample Preparation:

-

Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2]

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

The ¹³C NMR spectrum should be acquired on a spectrometer operating at a frequency of 75 to 125 MHz for the carbon nucleus.[2]

-

Lock the spectrometer on the deuterium signal of the chosen solvent.

-

Shim the magnetic field to achieve homogeneity.

-

A standard pulse sequence for proton-decoupled ¹³C NMR (e.g., zgpg30 on Bruker instruments) should be used.[1]

-

Set the number of scans (ns) to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.

-

Employ a relaxation delay (d1) of 1-2 seconds for a qualitative spectrum.[1] For quantitative analysis, a longer delay (at least 5 times the longest T₁ of the carbons) is necessary.

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).[1]

-

Phase the resulting spectrum.[1]

-

Reference the spectrum using the solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[1]

-

Perform baseline correction.[1]

Synthesis of this compound

The synthesis of the title compound can be achieved via a Claisen condensation reaction.[3]

Workflow for the Synthesis of this compound

References

Mass Spectrometry of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, a molecule of interest in various chemical and pharmaceutical research fields. This document details its fragmentation patterns, provides a structured summary of its mass spectral data, and outlines a detailed experimental protocol for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Core Data Presentation

The mass spectrum of this compound is characterized by distinct fragmentation patterns resulting from its molecular structure, which includes a 4-chlorophenyl group, a keto group, and an ethyl ester moiety. The presence of a chlorine atom results in characteristic isotopic patterns for chlorine-containing fragments, with peaks at m/z and m/z+2 in an approximate 3:1 ratio.

Table 1: Key Mass Spectral Data for this compound

| m/z | Proposed Fragment Ion | Relative Abundance (Estimated) |

| 226/228 | [C₁₁H₁₁ClO₃]⁺• (Molecular Ion) | Low |

| 181 | [C₁₁H₁₀O₃]⁺• | Moderate |

| 153/155 | [C₈H₆ClO]⁺ | Moderate |

| 139/141 | [C₇H₄ClO]⁺ | High |

| 111/113 | [C₆H₄Cl]⁺ | High |

| 75 | [C₆H₃]⁺ | Moderate |

Fragmentation Pathways

The fragmentation of this compound upon electron ionization (EI) is primarily driven by the cleavage of bonds adjacent to the carbonyl groups and the aromatic ring. The major fragmentation pathways are illustrated below.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

A detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

1. Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane.

-

Dilution: Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Injector: Split/splitless injector.

-

Column: HP-5ms (or equivalent) 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Mode: Full scan.

3. Data Analysis

-

Software: Utilize the instrument's data acquisition and analysis software (e.g., Agilent MassHunter) to process the chromatograms and mass spectra.

-

Peak Identification: Identify the peak corresponding to this compound based on its retention time.

-

Mass Spectrum Analysis: Extract the mass spectrum for the identified peak and compare it with reference spectra or interpret the fragmentation pattern to confirm the structure.

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Caption: General experimental workflow for GC-MS analysis.

IR spectrum of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

An In-depth Technical Guide to the Infrared Spectrum of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

For researchers, scientists, and drug development professionals, understanding the molecular characteristics of pharmaceutical intermediates is paramount. This compound, a key building block in the synthesis of various bioactive molecules, possesses a unique infrared (IR) spectral signature defined by its constituent functional groups. This guide provides a detailed analysis of its expected IR spectrum, a comprehensive experimental protocol for spectral acquisition, and a visualization of its molecular structure.

Predicted Infrared Spectral Data

While experimental spectral data for this compound is not publicly available, a theoretical IR spectrum can be constructed based on the characteristic vibrational frequencies of its functional groups: an aromatic ketone, an ester, and the influence of the chlorine substituent on the phenyl ring. The expected absorption peaks are summarized in Table 1.

Table 1: Predicted IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |

| ~2980 - 2850 | Medium | C-H Stretch | Aliphatic (Ethyl group) |

| ~1745 - 1735 | Strong | C=O Stretch | Ester |

| ~1685 - 1665 | Strong | C=O Stretch | Aryl Ketone |

| ~1600 - 1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1300 - 1000 | Strong | C-O Stretch | Ester |

| ~1100 - 1000 | Strong | C-Cl Stretch | Aryl Halide |

| ~850 - 810 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted benzene |

Note: The exact wavenumbers can vary based on the sample preparation and the physical state of the compound.

Interpretation of the Spectrum

The is characterized by two distinct carbonyl absorption bands. The ester carbonyl (C=O) stretch is expected at a higher wavenumber (~1745-1735 cm⁻¹) compared to the aryl ketone carbonyl stretch (~1685-1665 cm⁻¹). The conjugation of the ketone with the phenyl ring lowers its vibrational frequency. The spectrum will also feature absorptions corresponding to the C-H stretching of the aromatic ring and the aliphatic ethyl group. The strong absorptions in the fingerprint region, particularly the C-O stretching of the ester and the C-Cl stretching of the aryl halide, are also key identifiers for this molecule.

Experimental Protocol for Infrared Spectroscopy

The following is a detailed methodology for obtaining the Fourier-Transform Infrared (FTIR) spectrum of this compound.

3.1. Materials and Equipment

-

This compound sample

-

FTIR spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)

-

Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr)

-

Spatula

-

Pipette (if the sample is liquid)

-

Solvent for cleaning (e.g., isopropanol, acetone)

-

Lint-free wipes

3.2. Sample Preparation

The choice of sample preparation depends on the physical state of the compound.

-

For a Liquid Sample (Neat):

-

Ensure the ATR crystal or salt plates are clean by wiping with a lint-free cloth dampened with a suitable solvent and allowing it to fully evaporate.

-

Place a small drop of the liquid sample directly onto the center of the ATR crystal or onto one of the salt plates.

-

If using salt plates, carefully place the second plate on top, spreading the liquid into a thin, uniform film.

-

-

For a Solid Sample (as a thin film):

-

If the solid has a low melting point, it can be gently warmed until it melts.

-

A small amount of the molten sample can then be applied to the ATR crystal or between salt plates as described for a liquid sample.

-

3.3. Data Acquisition

-

Background Spectrum: With the empty and clean ATR accessory or salt plates in the sample compartment, run a background scan. This will account for atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal or salt plates.

-

Sample Spectrum: Place the prepared sample into the spectrometer.

-

Scan Parameters: Set the spectral range to 4000-400 cm⁻¹. To achieve a good signal-to-noise ratio, co-add 16 to 32 scans.

-

Data Collection: Initiate the sample scan. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

3.4. Data Processing and Analysis

-

The resulting spectrum should be baseline-corrected if necessary.

-

Use the software's peak-picking tool to identify the wavenumbers of the major absorption bands.

-

Correlate the observed peaks with the expected vibrational modes as detailed in Table 1 to confirm the identity and purity of the compound.

Visualization of Molecular Structure

A clear understanding of the molecular structure is essential for interpreting the IR spectrum. The following diagram illustrates the connectivity of atoms in this compound.

Caption: Molecular structure of this compound.

This technical guide provides a foundational understanding of the IR spectral characteristics of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can effectively utilize IR spectroscopy for the identification and quality control of this important chemical intermediate.

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by ethyl 3-(4-chlorophenyl)-3-oxopropanoate, a β-ketoester of significant interest in synthetic and medicinal chemistry. The equilibrium between the keto and enol tautomers is a critical determinant of the molecule's reactivity, polarity, and potential for biological activity. This document outlines the synthesis of the title compound, details the experimental protocols for characterizing the tautomeric equilibrium using modern spectroscopic techniques, and presents quantitative data to illustrate the influence of environmental factors. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear and concise understanding of the underlying chemical principles.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving a chemical equilibrium between a keto form (a ketone or aldehyde) and an enol (an alcohol adjacent to a double bond).[1] For β-dicarbonyl compounds such as this compound, this equilibrium is particularly significant. The presence of two carbonyl groups enhances the acidity of the α-protons, facilitating the formation of the enol tautomer.

The position of this equilibrium is sensitive to a variety of factors, including the solvent, temperature, and the nature of substituents on the molecule.[2][3] The enol form is often stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. The ability to control and understand this tautomeric balance is crucial for predicting reaction outcomes and designing molecules with specific chemical and pharmacological properties.

Synthesis of this compound

A reliable method for the synthesis of this compound is the Claisen condensation of 4-chloroacetophenone with diethyl carbonate.[4]

Experimental Protocol

To a suspension of sodium hydride (55% in mineral oil, washed with diethyl ether) in diethyl carbonate, a solution of 4-chloroacetophenone in diethyl carbonate is added dropwise at ice bath temperature. The reaction mixture is then stirred at room temperature for 48 hours. Upon completion, the reaction is quenched by the addition of crushed ice, and the pH is adjusted to 6-7 with 5N hydrochloric acid. The product is extracted with diethyl ether, and the organic layer is washed with a saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate. After removal of the solvents under reduced pressure, this compound is obtained as an oil.[4]

Characterization of the Tautomeric Equilibrium

The quantitative analysis of the keto-enol equilibrium is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, with Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is the most powerful tool for quantifying the ratio of keto and enol tautomers in solution.[1] The interconversion between the two forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

3.1.1. Experimental Protocol for NMR Analysis

-

Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆) at a known concentration (typically 0.1-0.2 M).

-

Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Signal Identification: Identify the characteristic signals for the keto and enol forms.

-

Keto form: The α-methylene protons (-CH₂-) typically appear as a singlet.

-

Enol form: The vinylic proton (=CH-) appears as a singlet, and the enolic hydroxyl proton (-OH) gives a broad singlet at a downfield chemical shift.

-

-

Integration and Calculation: Integrate the area of a well-resolved signal for the keto form (e.g., the α-methylene protons) and a well-resolved signal for the enol form (e.g., the vinylic proton). The molar ratio of the two tautomers can be calculated from the ratio of the integrated areas, taking into account the number of protons giving rise to each signal.

The equilibrium constant (Keq) is then calculated as:

Keq = [Enol] / [Keto]

3.1.2. Representative ¹H NMR Data

| Tautomer | Proton | Representative Chemical Shift (δ, ppm) in CDCl₃ | Representative Chemical Shift (δ, ppm) in DMSO-d₆ |

| Keto | α-CH₂ | ~ 4.1 | ~ 4.2 |

| Aromatic-H | ~ 7.4 - 7.9 | ~ 7.5 - 8.0 | |

| Ethyl-CH₂ | ~ 4.2 | ~ 4.1 | |

| Ethyl-CH₃ | ~ 1.2 | ~ 1.1 | |

| Enol | Vinylic =CH | ~ 6.1 | ~ 6.2 |

| Enolic -OH | ~ 12.5 | ~ 13.0 | |

| Aromatic-H | ~ 7.4 - 7.8 | ~ 7.5 - 7.9 | |

| Ethyl-CH₂ | ~ 4.2 | ~ 4.1 | |

| Ethyl-CH₃ | ~ 1.3 | ~ 1.2 |

Note: Chemical shifts are approximate and can vary based on concentration and exact substitution pattern.[5][6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the keto-enol equilibrium as the two tautomers often possess distinct absorption maxima due to differences in their electronic structures. The enol form, with its extended conjugation, typically absorbs at a longer wavelength than the keto form.[7]

3.2.1. Experimental Protocol for UV-Vis Analysis

-

Sample Preparation: Prepare dilute solutions of this compound in various solvents of spectroscopic grade.

-

Data Acquisition: Record the UV-Vis absorption spectra over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the spectra to identify the absorption maxima corresponding to the keto and enol forms. The relative intensities of these bands can provide qualitative information about the position of the equilibrium.

3.2.2. Representative UV-Vis Absorption Data

The following table provides representative absorption maxima for the keto and enol forms of β-ketoesters.

| Tautomer | Electronic Transition | Representative λmax (nm) |

| Keto | n → π | ~ 280 |

| π → π | ~ 245 | |

| Enol | π → π* | ~ 280 - 320 (solvent dependent) |

Note: The exact λmax values are highly dependent on the solvent and the specific molecular structure.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy can distinguish between the keto and enol forms by identifying the characteristic vibrational frequencies of their functional groups.

3.3.1. Experimental Protocol for IR Analysis

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), as a solution in a suitable IR-transparent solvent, or as a KBr pellet for solid samples.

-

Data Acquisition: Record the IR spectrum over the standard mid-IR range (4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands for the keto and enol tautomers.

3.3.2. Representative IR Absorption Frequencies

| Tautomer | Functional Group | Characteristic Absorption Frequency (cm⁻¹) |

| Keto | C=O (benzoyl) | ~ 1685 |

| C=O (ester) | ~ 1740 | |

| Enol | O-H (intramolecular H-bond) | 2500 - 3200 (broad) |

| C=O (conjugated ester) | ~ 1650 | |

| C=C (vinylic) | ~ 1610 |

Note: These are general ranges, and the exact frequencies can be influenced by the molecular environment.[10][11]

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is a delicate balance of several factors.

Solvent Effects

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[2]

-

Nonpolar solvents (e.g., hexane, carbon tetrachloride) tend to favor the enol form. In these solvents, the intramolecular hydrogen bond of the enol is a significant stabilizing factor.

-

Polar aprotic solvents (e.g., DMSO, acetone) can also stabilize the enol form through intermolecular hydrogen bonding with the enolic hydroxyl group.[2]

-

Polar protic solvents (e.g., water, ethanol) can hydrogen bond with both the keto and enol forms, often leading to a more complex equilibrium.

Temperature Effects

The effect of temperature on the keto-enol equilibrium is governed by the enthalpy change (ΔH°) of the tautomerization. By performing NMR analysis at different temperatures, a van't Hoff plot (ln Keq vs. 1/T) can be constructed to determine the thermodynamic parameters (ΔH° and ΔS°) of the equilibrium.[3]

Visualizations

Keto-Enol Tautomerism Equilibrium

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.

Caption: The equilibrium between the keto and enol tautomers.

Experimental Workflow for NMR Analysis

Caption: Workflow for determining the keto-enol equilibrium by NMR.

Conclusion

The keto-enol tautomerism of this compound is a dynamic equilibrium that dictates its chemical behavior. This technical guide has provided a framework for its synthesis and detailed the key experimental methodologies for its characterization. While specific quantitative data for this exact molecule remains to be extensively published, the principles and representative data presented here offer a solid foundation for researchers, scientists, and drug development professionals. A thorough understanding and control of this tautomeric equilibrium are paramount for the rational design and application of this and related compounds in various fields of chemistry.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. biopchem.education [biopchem.education]

- 4. prepchem.com [prepchem.com]

- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, a substituted β-keto ester, is a molecule of interest in organic synthesis and potential pharmaceutical applications. Its structural features, including an aromatic ring, a halogen substituent, and the reactive β-keto ester moiety, make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis, and standard methodologies for the determination of its key physical characteristics.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁ClO₃ | [1] |

| Molecular Weight | 226.66 g/mol | [1] |

| Melting Point | 38 °C | |

| Boiling Point | 268-269 °C | |

| Density | 1.218 g/mL at 25 °C | |

| CAS Number | 2881-63-2 | [1] |

| Appearance | White to orange to green powder to lump |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Claisen condensation reaction. The following protocol is based on established synthetic procedures.

Materials:

-

4'-Chloroacetophenone

-

Diethyl carbonate

-

Sodium hydride (NaH)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

A suspension of sodium hydride in diethyl carbonate is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, and the flask is cooled in an ice bath.

-

A solution of 4'-chloroacetophenone in diethyl carbonate is added dropwise to the cooled suspension of sodium hydride with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 48 hours) to ensure the completion of the reaction.

-

The reaction is then quenched by the careful addition of crushed ice.

-

The pH of the solution is adjusted to between 6 and 7 by the addition of 5N hydrochloric acid.

-

The mixture is transferred to a separatory funnel, and diethyl ether is added to extract the product.

-

The layers are separated, and the organic layer is washed with a saturated aqueous sodium chloride solution.

-

The organic layer is then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, an oily substance.

Determination of Physical Properties: Standard Methodologies

While specific experimental protocols for the determination of the physical properties of this compound are not extensively detailed in the available literature, standard laboratory techniques are employed for such characterizations.

Melting Point Determination:

The melting point of a solid compound can be determined using a capillary melting point apparatus. A small amount of the powdered substance is packed into a capillary tube, which is then placed in the heating block of the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.

Boiling Point Determination:

The boiling point can be determined by distillation of the liquid substance. The compound is heated in a distillation flask, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and the liquid actively boils and condenses, is recorded as the boiling point. For small quantities, a micro-boiling point or Thiele tube method can be used.

Density Measurement:

The density of a liquid can be determined using a pycnometer or a digital density meter. This involves measuring the mass of a known volume of the substance at a specific temperature. The density is then calculated by dividing the mass by the volume.

Solubility Profile

The solubility of this compound is not extensively documented with quantitative data. However, based on its chemical structure as a moderately polar organic molecule, a qualitative solubility profile can be predicted. It is expected to be sparingly soluble in water due to the presence of the polar ester and ketone functional groups, which can engage in hydrogen bonding with water. However, the nonpolar chlorophenyl group and the overall size of the molecule will limit its aqueous solubility. It is anticipated to be readily soluble in a wide range of common organic solvents, including:

-

Alcohols (e.g., ethanol, methanol)

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Ketones (e.g., acetone)

-

Esters (e.g., ethyl acetate)

-

Halogenated solvents (e.g., dichloromethane, chloroform)

-

Aromatic hydrocarbons (e.g., toluene)

Logical Workflow for Synthesis and Characterization

The general workflow for the synthesis and subsequent characterization of this compound can be visualized as a logical progression of steps.

Signaling Pathways and Experimental Workflows

A thorough review of the scientific literature did not reveal any specific biological signaling pathways or complex experimental workflows in which this compound is a key interacting molecule. Research on this compound has primarily focused on its synthesis and its utility as a chemical intermediate. Therefore, a diagrammatic representation of a signaling pathway or a complex experimental workflow directly involving this compound cannot be provided at this time. As research into the biological activities of this and related compounds progresses, such information may become available.

Conclusion

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 3-(4-chlorophenyl)-3-oxopropanoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the core starting materials, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.

Core Synthetic Pathway: Claisen Condensation

The most prevalent and industrially scalable method for the synthesis of this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with another carbonyl compound to form a β-keto ester.[1][2][3][4][5] In this specific synthesis, the key starting materials are 4-chloroacetophenone and diethyl carbonate.

The reaction proceeds via the formation of an enolate from 4-chloroacetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide group yields the desired β-keto ester. A strong base, such as sodium hydride, is typically employed to drive the reaction to completion.

Logical Relationship of the Claisen Condensation Pathway

Caption: Claisen condensation of 4-chloroacetophenone and diethyl carbonate.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product, this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 4-Chloroacetophenone | C₈H₇ClO | 154.59 | 236 | 1.192 | 1.556 |

| Diethyl Carbonate | C₅H₁₀O₃ | 118.13 | 126-128 | 0.975 | 1.385 |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | - | 0.92 | - |

| This compound | C₁₁H₁₁ClO₃ | 226.66[6][7][8] | 268-269[7] | 1.218[7] | 1.5500[7] |

Experimental Protocol: Synthesis via Claisen Condensation

This section details the experimental methodology for the synthesis of this compound from 4-chloroacetophenone and diethyl carbonate.[9]

Materials and Reagents:

-

4-Chloroacetophenone

-

Diethyl Carbonate

-

Sodium Hydride (55-60% dispersion in mineral oil)

-

Diethyl Ether

-

5N Hydrochloric Acid

-

Saturated Aqueous Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate

-

Crushed Ice

Experimental Workflow

Caption: Workflow for this compound synthesis.

Procedure:

-

Preparation of Sodium Hydride Suspension: In a suitable reaction vessel, a suspension of 34 g of sodium hydride (55% in mineral oil) in 400 ml of diethyl carbonate is prepared. The sodium hydride is washed twice with diethyl ether to remove the mineral oil.[9]

-

Addition of Reactants: A solution of 96.6 g of 4-chloroacetophenone in 300 ml of diethyl carbonate is added dropwise to the sodium hydride suspension. The addition is carried out at ice bath temperature.[9]

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 days.[9]

-

Work-up:

-

The resulting dark solution is carefully quenched by the addition of crushed ice.[9]

-

The pH of the mixture is adjusted to 6-7 with 5N hydrochloric acid.[9]

-

The mixture is then diluted with diethyl ether, and the organic and aqueous layers are separated.[9]

-

The organic phase is washed with a saturated aqueous sodium chloride solution.[9]

-

The organic layer is dried over anhydrous sodium sulfate.[9]

-

-

Isolation of Product: The solvents are removed under reduced pressure to yield the oily this compound.[9]

Alternative Starting Materials and Synthetic Routes

While the Claisen condensation of 4-chloroacetophenone and diethyl carbonate is the most direct route, alternative starting materials can be considered.

-

Crossed Claisen Condensation: This variation involves the reaction of two different esters.[3] For instance, ethyl 4-chlorobenzoate could be reacted with ethyl acetate in the presence of a strong base. In this scenario, ethyl acetate would form the enolate, which would then attack the carbonyl of ethyl 4-chlorobenzoate. To favor the desired product, conditions must be optimized to minimize the self-condensation of ethyl acetate.

-

From 4-Chlorobenzoyl Chloride: Another potential route involves the acylation of the enolate of ethyl acetate with 4-chlorobenzoyl chloride. This approach would also yield the desired β-keto ester.

These alternative routes may offer advantages in specific contexts, such as the availability of starting materials or the need to avoid certain reaction conditions. However, they may also present challenges in terms of selectivity and yield optimization.

This guide provides a foundational understanding of the synthesis of this compound. For further process development and optimization, detailed analytical characterization of the product and reaction intermediates is recommended.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. fiveable.me [fiveable.me]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 6. Ethyl (4-chlorobenzoyl)acetate - Protheragen [protheragen.ai]

- 7. (4-クロロベンゾイル)酢酸エチル | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | C11H11ClO3 | CID 101336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

Methodological & Application

Application Notes: The Utility of Ethyl 3-(4-chlorophenyl)-3-oxopropanoate in the Synthesis of Bio-relevant Heterocycles

Introduction

Ethyl 3-(4-chlorophenyl)-3-oxopropanoate is a versatile β-ketoester that serves as a pivotal precursor in the synthesis of a wide array of heterocyclic compounds.[1] Its bifunctional nature, characterized by the presence of a ketone and an ester group separated by a methylene unit, allows for facile cyclocondensation reactions with various nucleophiles. The embedded 4-chlorophenyl moiety is a common feature in many pharmacologically active molecules, making this building block particularly valuable for drug discovery and development programs. These application notes provide detailed protocols for the synthesis of three key heterocyclic scaffolds—pyrazoles, pyrimidines, and 1,4-dihydropyridines—utilizing this compound as the primary starting material.

Application 1: Synthesis of 5-(4-chlorophenyl)-3-hydroxy-1H-pyrazoles

The reaction of β-ketoesters with hydrazine derivatives is a cornerstone of pyrazole synthesis, known as the Knorr pyrazole synthesis. This reaction proceeds via a condensation-cyclization sequence to yield pyrazolone derivatives, which are prominent scaffolds in medicinal chemistry, exhibiting anti-inflammatory, analgesic, and anticancer properties.[2]

General Reaction Scheme:

The reaction of this compound with hydrazine hydrate in a suitable solvent like ethanol typically yields the corresponding pyrazolone. The reaction is often catalyzed by a small amount of acid.

// Reactants Start [label="this compound\n+ Hydrazine Hydrate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="Ethanol (Solvent)\nGlacial Acetic Acid (Catalyst)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Process Process [label="Reflux", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Product Product [label="5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Start -> Process [label="Condensation"]; Reagents -> Process; Process -> Product [label="Cyclization"]; } caption="Workflow for Pyrazole Synthesis"

Quantitative Data Summary

| Entry | Hydrazine Source | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

| 1 | Hydrazine Hydrate | Ethanol | Acetic Acid | 78 | 4 | 92 |

| 2 | Phenylhydrazine | Ethanol | Acetic Acid | 78 | 5 | 88 |

Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-2,4-dihydro-3H-pyrazol-3-one

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of this compound in 40 mL of absolute ethanol.

-

Reagent Addition: To the stirred solution, add 11 mmol of hydrazine hydrate followed by 3-4 drops of glacial acetic acid.

-

Reaction Condition: Heat the mixture to reflux (approximately 78°C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure until precipitation begins.

-

Isolation and Purification: Filter the solid precipitate using a Büchner funnel and wash the cake with a small amount of cold ethanol (2 x 10 mL).

-

Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight. The final product is a white to off-white solid.

Application 2: Synthesis of 4-(4-chlorophenyl)-6-hydroxy-2-mercaptopyrimidine

Pyrimidines are fundamental components of nucleic acids and are found in numerous synthetic drugs. The condensation of β-ketoesters with urea, thiourea, or amidines provides a direct route to functionalized pyrimidine rings.[3] The use of thiourea in an alcoholic solvent under basic conditions is a common method for synthesizing 2-thioxopyrimidines.

// Reactants Start [label="this compound\n+ Thiourea", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Sodium Ethoxide\n(Base/Catalyst)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Process Process [label="Reflux in Ethanol", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Product Product [label="4-(4-chlorophenyl)-6-hydroxy-\npyrimidine-2(1H)-thione", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Start -> Process; Base -> Process; Process -> Product [label="Cyclocondensation"]; } caption="Workflow for Pyrimidine Synthesis"

Quantitative Data Summary

| Entry | N-C-N Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Thiourea | NaOEt | Ethanol | 78 | 8 | 85 |

| 2 | Urea | NaOEt | Ethanol | 78 | 10 | 78 |

| 3 | Guanidine | NaOEt | Ethanol | 78 | 6 | 89 |

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-6-hydroxypyrimidine-2(1H)-thione

-

Reaction Setup: Prepare a solution of sodium ethoxide by carefully dissolving 12 mmol of sodium metal in 50 mL of absolute ethanol in a 100 mL three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere.

-

Reagent Addition: To the freshly prepared sodium ethoxide solution, add 12 mmol of thiourea and stir for 15 minutes. Subsequently, add a solution of 10 mmol of this compound in 10 mL of ethanol dropwise over 20 minutes.

-

Reaction Condition: Heat the resulting mixture to reflux for 8 hours. The reaction progress can be monitored by TLC.

-

Work-up: After cooling the mixture to room temperature, pour it into 100 mL of ice-cold water. Acidify the aqueous solution with dilute hydrochloric acid (1 M) to a pH of approximately 5-6, which will cause the product to precipitate.

-

Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water to remove any inorganic salts, and then with a small amount of cold ethanol.

-

Drying: Dry the product under vacuum to yield the desired pyrimidine derivative.

Application 3: Synthesis of 1,4-Dihydropyridines (Hantzsch Synthesis)

The Hantzsch dihydropyridine synthesis is a classic multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[4][5] This reaction is a highly efficient method for creating 1,4-dihydropyridine derivatives, a class of compounds famous for their use as calcium channel blockers (e.g., Nifedipine).[6]

// Reactants Ketoester [label="this compound\n(1 equiv.)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Aldehyde [label="Aromatic Aldehyde\n(e.g., Benzaldehyde)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Enamine [label="Ethyl 3-aminocrotonate\n(formed in situ from another\n-ketoester + NH3)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Process Process [label="Multicomponent\nCondensation\n(Reflux in EtOH)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Product Product [label="Substituted 1,4-Dihydropyridine", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Ketoester -> Process; Aldehyde -> Process; Enamine -> Process; Process -> Product; } caption="Logical Flow of Hantzsch Synthesis"

Quantitative Data Summary

| Entry | Aldehyde | Nitrogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Nitrobenzaldehyde | Ammonium Acetate | Ethanol | 78 | 6 | 90 |

| 2 | Benzaldehyde | Ammonium Acetate | Ethanol | 78 | 8 | 86 |

| 3 | 2-Chlorobenzaldehyde | Ammonium Acetate | Methanol | 65 | 8 | 81 |

Experimental Protocol: Hantzsch-type Synthesis of a 1,4-Dihydropyridine Derivative

Note: This protocol describes a modified Hantzsch reaction where this compound is one of the two β-dicarbonyl components.

-

Reaction Setup: To a 100 mL round-bottom flask, add 10 mmol of an aromatic aldehyde (e.g., 4-nitrobenzaldehyde), 10 mmol of this compound, 10 mmol of ethyl acetoacetate, and 15 mmol of ammonium acetate.

-

Solvent Addition: Add 30 mL of ethanol to the flask.

-

Reaction Condition: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up: Cool the reaction mixture in an ice bath. The product will typically crystallize out of the solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crystals with a minimal amount of cold ethanol to remove residual reactants. The product can be further purified by recrystallization from hot ethanol if necessary.

-

Drying: Dry the purified 1,4-dihydropyridine derivative in a vacuum oven.

References

- 1. This compound | C11H11ClO3 | CID 101336 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]

- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols: Synthesis of Pyrazoles using Ethyl 3-(4-chlorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. The pyrazole scaffold is a key pharmacophore found in a wide array of therapeutic agents exhibiting diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The synthesis of substituted pyrazoles is a cornerstone of many drug discovery programs.

A common and effective method for the synthesis of the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2] This application note provides a detailed protocol for the synthesis of 5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one from Ethyl 3-(4-chlorophenyl)-3-oxopropanoate and hydrazine hydrate. This reaction provides a straightforward and efficient route to a valuable pyrazole intermediate that can be further functionalized to generate a library of potential drug candidates.

Reaction Principle

The synthesis proceeds via a cyclocondensation reaction. The more nucleophilic nitrogen of hydrazine hydrate attacks one of the carbonyl groups of the β-ketoester, this compound. This is followed by an intramolecular cyclization with the elimination of a molecule of ethanol and water to form the stable pyrazole ring. The resulting product, 5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one, can exist in tautomeric forms, including 5-(4-chlorophenyl)-3-hydroxypyrazole.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of pyrazoles from β-ketoesters and hydrazines.

Materials:

-

This compound

-

Hydrazine hydrate (80% solution in water)

-

Absolute Ethanol

-

Glacial Acetic Acid (optional, as catalyst)

-

Distilled water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol, 2.26 g) in absolute ethanol (50 mL).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (12 mmol, 0.75 mL of 80% solution) dropwise at room temperature. A catalytic amount of glacial acetic acid (0.1 mL) can be added to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

-

Precipitation: To the resulting residue, add ice-cold distilled water (100 mL) to precipitate the crude product.

-

Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold distilled water (2 x 20 mL).

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification:

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. For higher purity, silica gel column chromatography can be employed using a gradient of hexane and ethyl acetate as the eluent.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of pyrazoles from β-ketoesters and hydrazines. While specific data for the title reaction is compiled from various sources, these tables provide a general expectation for the efficiency and characterization of such reactions.

Table 1: Reaction Conditions and Yields for the Synthesis of 5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one and Analogs

| Starting Material | Reagent | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) | Reference |

| This compound | Hydrazine Hydrate | Ethanol | Acetic Acid | 4-6 | Reflux | ~80-90 (expected) | General Method |

| Ethyl benzoylacetate | Phenylhydrazine | Ethanol | - | 2 | Reflux | High | [3] |

| 1,3-Diketones | Hydrazines | Various | Lewis Acids | - | - | High | [1] |

| 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione | Hydrazine Hydrate | Glacial Acetic Acid | - | 4-5 | Reflux | 71 |

Table 2: Characterization Data for 5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one

| Property | Value | Reference |

| Molecular Formula | C₉H₇ClN₂O | |

| Molecular Weight | 194.62 g/mol | |

| Melting Point | 190-192 °C | [4] |

| Appearance | Brown to Orange Solid | [4] |

| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [4] |

Note: The characterization data is for the closely related or identical compound 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole, which is a tautomer of the target molecule.

Visualizations

Diagram 1: Reaction Scheme for the Synthesis of 5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one

Caption: Synthesis of 5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow for pyrazole synthesis.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Hydrazine hydrate is toxic and corrosive. Work in a well-ventilated fume hood.

-

Organic solvents are flammable. Avoid open flames.

-

Conduct a thorough risk assessment before starting the experiment.

Conclusion